molecular formula C29H38N4O6 B1314814 (Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide CAS No. 634908-75-1

(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide

Cat. No.: B1314814
CAS No.: 634908-75-1
M. Wt: 538.6 g/mol
InChI Key: XIGAHNVCEFUYOV-BTJKTKAUSA-N
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Mechanism of Action

Target of Action

WAY-100635 maleate salt is a potent and selective antagonist for the 5-hydroxytryptamine 1A (5-HT1A) receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine . The 5-HT1A receptor is implicated in a variety of cognitive and physiological processes, including the regulation of mood and anxiety .

Mode of Action

WAY-100635 maleate salt interacts with its target, the 5-HT1A receptor, by binding to it selectively . This binding inhibits the action of serotonin on the 5-HT1A receptor . Unlike WAY100135, another compound that interacts with the 5-HT1A receptor, WAY-100635 maleate salt displays no partial agonist activity .

Biochemical Pathways

The primary biochemical pathway affected by WAY-100635 maleate salt is the serotonin signaling pathway . By acting as an antagonist at the 5-HT1A receptor, WAY-100635 maleate salt prevents serotonin from binding to the receptor and activating the pathway . This can lead to downstream effects such as changes in mood and anxiety levels .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of WAY-100635 maleate salt’s action primarily involve the inhibition of serotonin activity at the 5-HT1A receptor . This can result in a variety of effects, depending on the specific physiological context. For example, in the central nervous system, this could lead to changes in mood and anxiety levels .

Action Environment

The action, efficacy, and stability of WAY-100635 maleate salt can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules that can bind to the 5-HT1A receptor may influence the effectiveness of WAY-100635 maleate salt .

Biochemical Analysis

Biochemical Properties

WAY-100635 maleate salt plays a significant role in biochemical reactions by selectively binding to the 5-HT1A serotonin receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release. WAY-100635 maleate salt interacts with the receptor by inhibiting its activity, which in turn affects the downstream signaling pathways. The compound has been shown to interact with various enzymes and proteins, including those involved in the serotonin and dopamine pathways. These interactions are primarily inhibitory, leading to a decrease in the activity of the targeted biomolecules .

Cellular Effects

WAY-100635 maleate salt has profound effects on various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by inhibiting the 5-HT1A receptor, which leads to altered neurotransmitter release and changes in synaptic plasticity. This compound also affects gene expression by modulating the activity of transcription factors that are regulated by serotonin signaling. Additionally, WAY-100635 maleate salt impacts cellular metabolism by altering the levels of key metabolic enzymes and metabolites .

Molecular Mechanism

The molecular mechanism of action of WAY-100635 maleate salt involves its binding to the 5-HT1A serotonin receptor. This binding inhibits the receptor’s activity, preventing the activation of downstream G protein-coupled signaling pathways. The inhibition of these pathways leads to changes in neurotransmitter release, enzyme activity, and gene expression. WAY-100635 maleate salt also interacts with other biomolecules, such as dopamine receptors, further influencing its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of WAY-100635 maleate salt can change over time. The compound is relatively stable, but its activity can degrade under certain conditions, such as prolonged exposure to light or high temperatures. Long-term studies have shown that WAY-100635 maleate salt can have lasting effects on cellular function, including sustained changes in gene expression and neurotransmitter levels. These temporal effects are crucial for understanding the long-term impact of the compound on biological systems .

Dosage Effects in Animal Models

The effects of WAY-100635 maleate salt vary with different dosages in animal models. At low doses, the compound effectively inhibits the 5-HT1A receptor without causing significant adverse effects. At higher doses, WAY-100635 maleate salt can lead to toxic effects, including altered behavior, changes in cardiovascular function, and potential neurotoxicity. These dosage-dependent effects are important for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

WAY-100635 maleate salt is involved in several metabolic pathways, primarily those related to serotonin and dopamine metabolism. The compound interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of serotonin and dopamine. By inhibiting these enzymes, WAY-100635 maleate salt can alter the levels of these neurotransmitters and affect overall metabolic flux. Additionally, the compound can influence the levels of various metabolites, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, WAY-100635 maleate salt is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can affect the localization and accumulation of WAY-100635 maleate salt, influencing its overall activity and function. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of WAY-100635 maleate salt is primarily within the cytoplasm and at the cell membrane, where it interacts with the 5-HT1A serotonin receptor. The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding the precise mechanisms by which WAY-100635 maleate salt exerts its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide is extensively used in scientific research due to its selective inhibition of 5-HT1A receptors. Some key applications include:

Comparison with Similar Compounds

(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide is closely related to other serotonin receptor antagonists, such as WAY-100135 and ketanserin. it is unique in its high selectivity for 5-HT1A receptors and its ability to inhibit brexpiprazole. This makes it a valuable tool for studying serotonin signaling pathways and developing new therapeutic agents .

List of Similar Compounds

Properties

IUPAC Name

(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2.C4H4O4/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;5-3(6)1-2-4(7)8/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGAHNVCEFUYOV-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474703
Record name WAY-100635 maleate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634908-75-1
Record name WAY-100635 maleate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
Reactant of Route 2
(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
Reactant of Route 3
(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
Reactant of Route 4
(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
Reactant of Route 5
(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
Customer
Q & A

Q1: How does WAY-100635 Maleate Salt interact with the serotonin system to influence behavior?

A1: WAY-100635 Maleate Salt acts as a potent and selective antagonist of the serotonin 5-HT1A receptor. [, ] In the study on aconitine, zebrafish embryos exposed to this plant toxin displayed increased coiling behavior, a response linked to 5-HT1A receptor activation. Co-exposure with WAY-100635 Maleate Salt effectively rescued this behavioral change, indicating a blockade of the 5-HT1A receptor. [] This highlights the compound's ability to counteract the effects of 5-HT1A receptor overactivation.

Q2: Can WAY-100635 Maleate Salt impact the antinociceptive effects of drug combinations?

A2: Research suggests that WAY-100635 Maleate Salt can modulate the combined antinociceptive effects of cannabidiol (CBD) and amitriptyline (AT). When co-administered with CBD and AT, WAY-100635 Maleate Salt partially reversed the pain-reducing effects of this combination in a formalin-induced inflammatory pain model. [] This suggests that the synergistic antinociceptive action of CBD and AT is partially mediated through the serotonin 5-HT1A receptor.

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